![molecular formula C17H18ClNO5S B12480433 N-benzyl-N-[(3-chloro-4-ethoxyphenyl)sulfonyl]glycine](/img/structure/B12480433.png)
N-benzyl-N-[(3-chloro-4-ethoxyphenyl)sulfonyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-[(3-chloro-4-ethoxyphenyl)sulfonyl]glycine is an organic compound with the molecular formula C17H18ClNO5S It is a derivative of glycine, featuring a benzyl group, a chloro-ethoxyphenyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[(3-chloro-4-ethoxyphenyl)sulfonyl]glycine typically involves multiple steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 3-chloro-4-ethoxybenzenesulfonyl chloride, is prepared by reacting 3-chloro-4-ethoxybenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions.
N-Benzylation: The sulfonyl chloride intermediate is then reacted with benzylamine in the presence of a base such as triethylamine (TEA) to form N-benzyl-3-chloro-4-ethoxybenzenesulfonamide.
Glycine Coupling: Finally, the N-benzyl-3-chloro-4-ethoxybenzenesulfonamide is coupled with glycine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and greener reagents.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[(3-chloro-4-ethoxyphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonyl and benzyl groups.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-benzyl-N-[(3-chloro-4-ethoxyphenyl)sulfonyl]glycine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-[(3-chloro-4-ethoxyphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzyl and chloro-ethoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-[(3-chloro-4-methoxyphenyl)sulfonyl]glycine
- N-benzyl-N-[(3-chloro-4-ethoxyphenyl)sulfonyl]alanine
- N-benzyl-N-[(3-chloro-4-ethoxyphenyl)sulfonyl]valine
Uniqueness
N-benzyl-N-[(3-chloro-4-ethoxyphenyl)sulfonyl]glycine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the benzyl, chloro, and ethoxy groups with the sulfonyl and glycine moieties provides a distinct chemical profile that can be exploited in various applications.
Properties
Molecular Formula |
C17H18ClNO5S |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
2-[benzyl-(3-chloro-4-ethoxyphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C17H18ClNO5S/c1-2-24-16-9-8-14(10-15(16)18)25(22,23)19(12-17(20)21)11-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H,20,21) |
InChI Key |
HEHBVKDHWQWBFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-methoxy-2-propoxyphenyl)methylidene]hydroxylamine](/img/structure/B12480352.png)
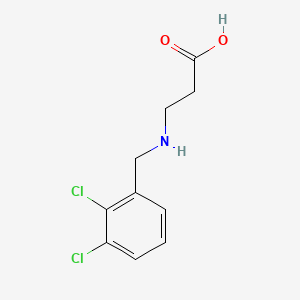
![3-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12480368.png)
![Methyl 5-{[(2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12480376.png)
![3-hydroxy-4-(3-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12480377.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide](/img/structure/B12480379.png)
![N-(1-methoxypropan-2-yl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B12480388.png)
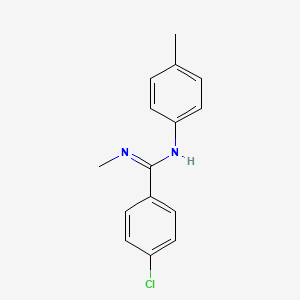
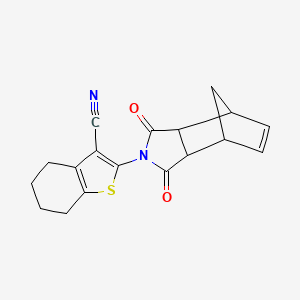

![N-(4-acetylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B12480408.png)
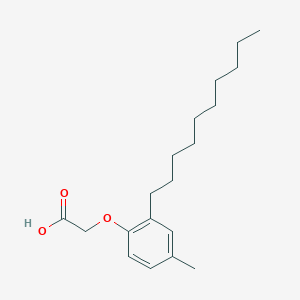
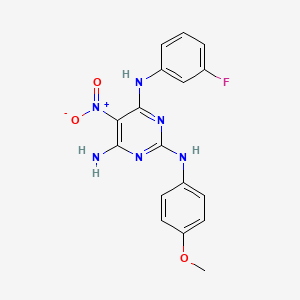
![N~1~-{5-bromo-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B12480429.png)
